2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole
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Overview
Description
2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole is a chemical compound with the molecular formula C12H12Cl2N2OS and a molecular weight of 303.2 g/mol. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a methoxy group and a sulfanyl group attached to a dichlorocyclopropylmethyl moiety .
Preparation Methods
The synthesis of 2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the methoxy group: This step involves the methylation of the benzimidazole core using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the sulfanyl group: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a thiol compound.
Incorporation of the dichlorocyclopropylmethyl moiety: This final step involves the reaction of the sulfanyl-substituted benzimidazole with a dichlorocyclopropylmethyl halide under basic conditions
Chemical Reactions Analysis
2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the dichlorocyclopropylmethyl moiety, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides
Scientific Research Applications
2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Disrupting cellular processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division
Comparison with Similar Compounds
2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole can be compared with other similar compounds, such as:
2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-1H-benzimidazole: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
5-methoxy-2-mercaptobenzimidazole: Contains a mercapto group instead of the sulfanyl group, which may influence its oxidation and reduction reactions.
2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-chloro-1H-benzimidazole: Substitutes the methoxy group with a chloro group, potentially altering its chemical properties and applications
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methoxy-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c1-17-8-2-3-9-10(4-8)16-11(15-9)18-6-7-5-12(7,13)14/h2-4,7H,5-6H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZFRWCWOKHDPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC3CC3(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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